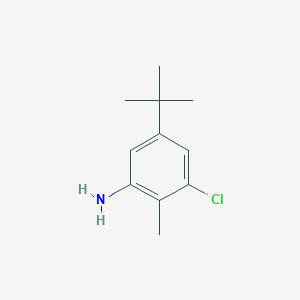

5-Tert-butyl-3-chloro-2-methylaniline

Description

5-Tert-butyl-3-chloro-2-methylaniline (C₁₁H₁₆ClN, molecular weight 197.7 g/mol) is a substituted aniline derivative featuring a tert-butyl group at the 5-position, a chlorine atom at the 3-position, and a methyl group at the 2-position of the aromatic ring. This compound’s structure combines steric bulk (from the tert-butyl group) and electronic modulation (from the chloro substituent), making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and advanced materials. Its synthesis typically involves multi-step reactions, including alkylation, diazotization, and coupling, as demonstrated in analogous benzotriazole derivatives .

Properties

IUPAC Name |

5-tert-butyl-3-chloro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-7-9(12)5-8(6-10(7)13)11(2,3)4/h5-6H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGYCYDXLRAKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-chloro-2-methylaniline typically involves the introduction of the tert-butyl, chloro, and methyl groups onto the aniline ring through a series of organic reactions. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group. Subsequent chlorination and methylation steps can be carried out using reagents like chlorine gas and methyl iodide under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and distillation to ensure the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-chloro-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or nitro derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amines or other reduced products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide, ammonia, or other nucleophiles under mild to moderate conditions.

Major Products Formed

Oxidation: Quinones, nitro derivatives.

Reduction: Amines, reduced aromatic compounds.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemical Synthesis

5-Tert-butyl-3-chloro-2-methylaniline is primarily recognized for its role as an intermediate in organic synthesis. It can be utilized in the production of various chemical compounds, including:

- Azo Dyes : The compound serves as a precursor in the synthesis of azo dyes, which are widely used in textiles and food coloring due to their vibrant colors and stability. The presence of the chloro group enhances the reactivity of the aniline, facilitating coupling reactions necessary for dye formation .

- Pharmaceuticals : Its derivatives are explored in pharmaceutical applications due to their potential biological activities. Research indicates that modifications on the aniline structure can lead to compounds with significant pharmacological properties .

Agrochemical Applications

This compound is also utilized in the agrochemical industry, particularly in herbicide formulation:

- Herbicide Intermediate : The compound acts as an intermediate for synthesizing herbicides like quinclorac. This herbicide is effective against various weeds in rice cultivation, enhancing agricultural productivity . The synthesis process involves reaction conditions that ensure high purity and yield, making it a valuable ingredient in herbicide formulations.

Case Study 1: Synthesis of Azo Dyes

In a study examining the synthesis of azo dyes using this compound as an intermediate, researchers reported successful coupling reactions that yielded high-purity dyes suitable for industrial applications. The study highlighted the efficiency of using this compound over traditional methods due to reduced reaction times and improved yields.

Case Study 2: Herbicide Development

A research project focused on developing a new herbicide formulation utilizing this compound demonstrated its effectiveness against barnyard grass and other common weeds in rice fields. The formulation was tested under field conditions, showing significant improvements in weed control compared to existing products.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-chloro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl, chloro, and methyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

| Compound Name | Molecular Formula | Substituents | Key Electronic Effects | Steric Hindrance |

|---|---|---|---|---|

| This compound | C₁₁H₁₆ClN | 2-Me, 3-Cl, 5-t-Bu | Chloro (electron-withdrawing), t-Bu (electron-donating) | High (t-Bu) |

| 5-Chloro-2-methylaniline | C₇H₈ClN | 2-Me, 5-Cl | Chloro (electron-withdrawing) | Low |

| 3-Chloro-2-methylaniline | C₇H₈ClN | 2-Me, 3-Cl | Chloro (meta-position reduces resonance effects) | Moderate |

| 2-Methyl-5-tert-butylaniline | C₁₁H₁₇N | 2-Me, 5-t-Bu | t-Bu (electron-donating) | High (t-Bu) |

- Electronic Effects : The chloro group at the 3-position reduces basicity compared to unsubstituted aniline, while the tert-butyl group donates electrons inductively, partially counteracting the chloro’s withdrawal. This interplay is critical in reactions like electrophilic substitution .

- Steric Hindrance : The tert-butyl group significantly impedes access to the aromatic ring, reducing reactivity in sterically demanding reactions compared to analogs like 5-chloro-2-methylaniline .

Physicochemical Properties

Table 2: Inferred Physical Properties (Theoretical/Experimental)

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| This compound | 197.7 | ~80–85 (est.) | ~280–300 (est.) | Low (high t-Bu hydrophobicity) |

| 5-Chloro-2-methylaniline | 141.6 | 45–50 | 220–225 | Moderate |

| 3-Chloro-2-methylaniline | 141.6 | 55–60 | 230–235 | Moderate |

| 2-Methyl-5-tert-butylaniline | 163.3 | ~60–65 (est.) | ~260–270 (est.) | Low |

- Solubility : The tert-butyl group reduces water solubility, as seen in tert-butyl-containing amines like N-Methyl-tert-butylamine (density 0.727 g/mL, bp 67–69°C) .

- Thermal Stability : Bulkier substituents like tert-butyl enhance thermal stability, as inferred from analogous UV-stabilizing benzotriazoles .

Research Findings and Gaps

- Experimental Data: Limited experimental data exist for this compound, necessitating further studies on its crystallography and reaction kinetics.

- Theoretical Predictions: DFT and Colle-Salvetti correlation-energy models provide reliable frameworks for predicting properties like ionization potentials and bond dissociation energies .

Biological Activity

5-Tert-butyl-3-chloro-2-methylaniline, an organic compound with the molecular formula C11H16ClN, is a derivative of aniline characterized by specific substituents that potentially influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes:

- A tert-butyl group at the 5-position,

- A chlorine atom at the 3-position,

- A methyl group at the 2-position on the benzene ring.

This unique configuration allows for various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Ligand Binding : The compound can act as a ligand, binding to receptors or enzymes and modulating their activity.

- Chemical Reactivity : It can undergo oxidation, reduction, and substitution reactions, which may alter its biological effects. For instance:

- Oxidation : Can be oxidized to form quinones or nitro derivatives.

- Substitution : Nucleophilic substitution reactions can occur at the chloro group, allowing for further functionalization.

Antiproliferative Effects

Research has shown that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. For example:

- In studies involving microtubule-targeting agents (MTAs), compounds structurally related to this aniline derivative demonstrated significant inhibition of cell proliferation in cancer cell lines such as MDA-MB-435 and HeLa cells. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent biological activity against cancer cells .

Enzyme Inhibition

The compound’s potential as an enzyme inhibitor has been explored in several studies:

- It has been suggested that similar compounds can inhibit phosphopantetheinyl transferase (PptT), an enzyme critical in Mycobacterium tuberculosis biosynthesis. This inhibition could provide a novel approach for tuberculosis treatment .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the antiproliferative effects of various aniline derivatives, including those with structural similarities to this compound. The findings indicated that certain derivatives effectively inhibited cell growth in vitro, demonstrating their potential as anticancer agents .

- Microtubule Disruption : Research on microtubule-targeting agents revealed that some compounds caused significant microtubule depolymerization at concentrations as low as 10 µM. Such effects were linked to their structural characteristics, including substituent positions on the aromatic ring .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.